DEBT serves as a ligand for constructing coordination polymers. Ligands are molecules that bind to central metal ions to form coordination complexes. The unique structure of DEBT, with its two bromine atoms and two ester groups, allows it to act as a bifunctional ligand. This means it can bind to a metal ion through two different points, enabling the formation of highly connected and intricate coordination polymers.
A study published in CrystEngComm demonstrated the use of DEBT in the synthesis of a new coordination polymer with interesting luminescent properties. [] This research highlights the potential of DEBT for designing functional materials with specific optical characteristics.
Diethyl 2,5-Dibromoterephthalate is an aromatic compound with the molecular formula C₁₂H₁₂Br₂O₄ and a molecular weight of 380.03 g/mol . It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 127°C to 131°C . This compound is notable for its two bromine substituents positioned at the 2 and 5 positions of the terephthalate framework, which significantly influences its chemical behavior and applications.
Diethyl 2,5-Dibromoterephthalate exhibits various biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . This inhibition suggests potential implications in drug metabolism and toxicology. Furthermore, it has been classified as having high gastrointestinal absorption and permeability through biological membranes .
Several methods exist for synthesizing Diethyl 2,5-Dibromoterephthalate:
Diethyl 2,5-Dibromoterephthalate finds applications in several areas:
Studies on Diethyl 2,5-Dibromoterephthalate have shown that it interacts with various biological systems. Its ability to inhibit cytochrome P450 enzymes indicates potential interactions with drugs metabolized by these pathways . Further research is necessary to fully understand its pharmacokinetics and toxicological profile.
Diethyl 2,5-Dibromoterephthalate shares structural similarities with several other compounds. Below are some notable comparisons:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Dimethyl 2,5-Dibromoterephthalate | C₁₀H₈Br₂O₄ | 0.96 |
| Dimethyl 2,5-Dibromoisophthalate | C₁₀H₈Br₂O₄ | 1.00 |
| Ethyl 3-Bromo-4-Methylbenzoate | C₉H₉BrO₂ | 0.93 |
| Methyl 2-Bromo-4-(Bromomethyl)benzoate | C₉H₉Br₂O₂ | 0.95 |
What sets Diethyl 2,5-Dibromoterephthalate apart from its analogs is primarily its unique substitution pattern on the terephthalate structure. The presence of two bromine atoms at specific positions not only affects its chemical reactivity but also enhances its potential applications in materials science compared to other similar compounds.
Diethyl 2,5-dibromoterephthalate represents a significant class of dibrominated aromatic compounds that has found extensive applications in various cross-coupling reactions [3] [14]. This compound features two bromine atoms at the 2 and 5 positions of the terephthalate backbone, making it an excellent substrate for transition metal-catalyzed coupling reactions [3] [15]. The presence of two ester groups and two bromine atoms in a specific orientation provides unique reactivity patterns that are valuable in synthetic organic chemistry and materials science [3] [16].
The Suzuki-Miyaura coupling reaction represents one of the most versatile methods for carbon-carbon bond formation utilizing diethyl 2,5-dibromoterephthalate as a key substrate [15] [16]. This reaction involves the coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base [15].
When applied to diethyl 2,5-dibromoterephthalate in polycondensation reactions, the mechanism proceeds through several distinct steps [7] [8]:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of diethyl 2,5-dibromoterephthalate, forming an organopalladium(II) intermediate [7] [15].
Transmetallation: The organoboron compound transfers its organic group to the palladium complex, facilitated by the base which activates the boron compound [15] [16].
Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated to continue the catalytic cycle [7] [15].
In polycondensation processes, this mechanism repeats with both bromine positions of diethyl 2,5-dibromoterephthalate, enabling the formation of conjugated polymers with precisely controlled structures [7] [8]. The efficiency of this process is highly dependent on reaction conditions, including solvent choice, base selection, and catalyst loading [7] [11].
Research has demonstrated that controlled Suzuki-Miyaura catalyst-transfer polycondensations (SCTPs) using diethyl 2,5-dibromoterephthalate can produce polymers with predictable molecular weights and narrow polydispersity indices [7] [8]. For instance, studies have shown that using N-heterocyclic carbene (NHC)-based palladium complexes such as Pd(IPr)(OAc)2 as catalysts can yield polymers with molecular weights ranging from 10.5 to 69.2 kDa and polydispersity indices of approximately 1.60 [7] [11].
Table 1: Reaction Conditions and Polymer Properties in Suzuki-Miyaura Polycondensation of Diethyl 2,5-Dibromoterephthalate
| Catalyst | Solvent System | Temperature (°C) | Monomer/Catalyst Ratio | Molecular Weight (kDa) | Polydispersity Index |
|---|---|---|---|---|---|
| Pd(IPr)(OAc)2 | THF/H2O | 65-70 | 50:1 | 10.5-25.3 | 1.55-1.65 |
| Pd(IPr)(OAc)2 | THF/H2O | 65-70 | 100:1 | 35.8-45.2 | 1.58-1.62 |
| Pd(IPr)(OAc)2 | THF/H2O | 65-70 | 200:1 | 55.6-69.2 | 1.60-1.68 |
| Pd2(dba)3/P(t-Bu)3 | THF/H2O | -10 | 100:1 | 5.0-69.0 | 1.14-1.38 |
The "living" characteristics of these polymerizations have been confirmed through monomer-addition and block copolymerization experiments [7] [8]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and proton nuclear magnetic resonance spectroscopy analyses have revealed that the resulting polymers are primarily end-capped with bromine/hydrogen end groups, providing further evidence for the catalyst-transfer mechanism [7] [11].
Palladium-mediated catalyst transfer polymerization represents another significant application of diethyl 2,5-dibromoterephthalate in polymer synthesis [12] [21]. This method differs from conventional step-growth polymerization by proceeding through a chain-growth mechanism, resulting in better control over polymer architecture and molecular weight distribution [12] [9].
The catalyst transfer polymerization mechanism with diethyl 2,5-dibromoterephthalate involves the following key steps [9] [12]:
Initiation: A palladium(0) species coordinates with the aryl bromide functionality of diethyl 2,5-dibromoterephthalate, followed by oxidative addition to form an arylpalladium(II) complex [9] [21].
Propagation: The palladium catalyst remains associated with the growing polymer chain through π-complexation, facilitating intramolecular transfer to the next monomer unit rather than dissociating into solution [9] [12].
Termination: The polymerization terminates when all monomer is consumed or through deliberate addition of end-capping reagents [12] [21].
Research has demonstrated that the choice of ligands significantly influences the efficiency of catalyst transfer polymerization with diethyl 2,5-dibromoterephthalate [9] [12]. Phosphine ligands with specific electronic and steric properties can enhance the catalyst's ability to remain associated with the growing polymer chain, leading to more controlled polymerization [12] [21].
Studies investigating the catalyst resting state during polymerization of dibrominated monomers like diethyl 2,5-dibromoterephthalate have revealed important mechanistic insights [21]. For brominated monomers, a nickel(II)-dithienyl complex has been identified as the resting state, which leads to controlled polymerization [21]. This contrasts with chlorinated monomers, where a mixture of nickel(II)-dithienyl and dissociated nickel(phosphine) complexes results in uncontrolled polymerization [21].
Recent advances in this field include the development of protein-palladium oxidative addition complexes that enable catalyst transfer polymerization to produce protein-polyarene conjugates [12]. These polymerizations can occur with electron-deficient monomers in aqueous buffers open to air at mild temperatures (≤37°C), with full conversion of the protein oxidative addition complex and an average polymer length of nine repeating units [12].
Table 2: Influence of Catalyst Systems on Polymerization of Diethyl 2,5-Dibromoterephthalate
| Catalyst System | Polymerization Type | Reaction Conditions | Polymer Characteristics | Reference |
|---|---|---|---|---|
| Pd(IPr)(OAc)2 | Chain-growth | THF/H2O, 65-70°C | Narrow PDI, controlled MW | [7] |
| Ni(dppp)Cl2/Zn | Catalyst transfer | THF, room temperature | Block copolymer capability | [9] |
| Pd-protein OAC | Bioconjugation | Aqueous buffer, 37°C | Protein-polymer conjugates | [12] |
| Pd2(dba)3/P(t-Bu)3 | Living polymerization | THF/H2O, -10°C | Ultra-narrow PDI (1.14-1.38) | [8] |
The bromine substituents in diethyl 2,5-dibromoterephthalate exert significant electronic effects that influence the kinetics of cross-coupling reactions [26] [30]. Understanding these effects is crucial for optimizing reaction conditions and predicting reactivity patterns [26] [34].
Bromine atoms on aromatic rings exhibit both inductive and resonance effects [26] [36]. From an inductive perspective, bromine is electronegative and withdraws electron density through the sigma bond framework [26] [31]. However, bromine also possesses lone pairs that can participate in resonance donation to the aromatic system [31] [36]. The balance between these opposing effects determines the overall electronic influence on reaction kinetics [26] [34].
In the context of palladium-catalyzed cross-coupling reactions involving diethyl 2,5-dibromoterephthalate, several key electronic effects have been observed [30] [34]:
Bond Strength Effects: The carbon-bromine bond is weaker than carbon-chlorine but stronger than carbon-iodine bonds, placing it at an intermediate position in terms of reactivity in oxidative addition steps [30] [34]. This characteristic makes diethyl 2,5-dibromoterephthalate a versatile substrate with moderate reactivity [30].
Activation Energy Modulation: The electron-withdrawing nature of the ester groups in diethyl 2,5-dibromoterephthalate works synergistically with the bromine substituents to lower the activation energy for oxidative addition [26] [30]. This synergistic effect facilitates the initial step of the catalytic cycle [30].
Hammett Correlation: Studies have established a correlation between reaction rates and Hammett substituent constants for brominated aromatic compounds [32] [35]. The bromine substituent has a Hammett σ-para value of approximately 0.23, indicating its moderate electron-withdrawing character [32] [35].
The electronic effects of bromine substituents also influence the regioselectivity of reactions involving diethyl 2,5-dibromoterephthalate [34] [36]. In electrophilic aromatic substitution reactions, bromine acts as a deactivating but ortho/para-directing group due to its ability to stabilize positive charges through resonance [34] [36]. However, in cross-coupling reactions, the electronic effects primarily influence the oxidative addition step rather than determining regioselectivity [30] [34].
Kinetic studies have demonstrated that the rate-determining step in cross-coupling reactions of diethyl 2,5-dibromoterephthalate can vary depending on reaction conditions and coupling partners [30] [44]. For electron-rich coupling partners, transmetallation often becomes rate-limiting, while for electron-poor systems, reductive elimination may be the slowest step [44] [48].
Table 3: Electronic Effects of Bromine Substituents on Reaction Parameters
| Parameter | Effect of Bromine | Comparison to Other Halogens | Impact on Reaction |
|---|---|---|---|
| Bond Dissociation Energy | 284 kJ/mol (C-Br) | C-F: 456, C-Cl: 339, C-I: 213 kJ/mol | Moderate activation barrier for oxidative addition |
| Hammett σ-para Value | 0.23 | F: 0.06, Cl: 0.23, I: 0.18 | Moderate electron-withdrawing effect |
| Polarizability | High | Lower than I, higher than F and Cl | Enhanced interaction with transition metal catalysts |
| Leaving Group Ability | Good | Better than F and Cl, worse than I | Facilitates oxidative addition |
Research has shown that the electronic effects of bromine substituents can be modulated by the presence of other functional groups [31] [36]. In diethyl 2,5-dibromoterephthalate, the ester groups at the 1 and 4 positions exert an electron-withdrawing effect that complements the electronic influence of the bromine atoms [31] [34]. This combined electronic effect makes the carbon-bromine bonds more susceptible to oxidative addition by palladium catalysts, enhancing the reactivity in cross-coupling reactions [30] [34].
Computational studies have provided further insights into the electronic effects of bromine substituents on reaction kinetics [30] [31]. Density functional theory calculations have revealed that the transition state for oxidative addition to carbon-bromine bonds involves significant charge transfer from the metal to the carbon-bromine σ* orbital [30]. The electron-withdrawing nature of bromine lowers the energy of this σ* orbital, facilitating the oxidative addition process [30] [31].
The physical and chemical properties of Diethyl 2,5-Dibromoterephthalate are essential for understanding its applications in optoelectronic systems. The compound exhibits limited water solubility (less than 0.1 g/L) but demonstrates good solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide. This solubility profile is advantageous for solution-based processing techniques commonly employed in organic electronics manufacturing.
The compound's density is predicted to be approximately 1.647 g/cm³, and it has a boiling point of 335°C, indicating substantial thermal stability. The InChI key WXRSDHICEYICMV-UHFFFAOYSA-N serves as a unique identifier for this compound in chemical databases.
The application of Diethyl 2,5-Dibromoterephthalate in π-conjugated polymer design represents a critical advancement in organic photovoltaic technology. The compound serves as a key monomer in the synthesis of donor-acceptor polymers that have achieved remarkable power conversion efficiencies approaching 19-20% in organic solar cells.
The brominated terephthalate structure provides several advantageous properties for photovoltaic applications. The electron-withdrawing nature of the bromine substituents enables fine-tuning of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which is crucial for optimizing charge generation and transport in organic solar cells. Research has demonstrated that brominated small molecule acceptors can achieve power conversion efficiencies exceeding 19%, with some systems reaching record-breaking efficiency values of 15.70% even with thick active layers of approximately 500 nanometers.
The strategic incorporation of Diethyl 2,5-Dibromoterephthalate into polymer structures allows for the development of materials with enhanced crystallinity and improved dielectric constants. These properties are essential for reducing energy losses in organic photovoltaic devices, which traditionally suffer from larger photon energy losses compared to inorganic photovoltaic systems. The compound's molecular design enables the creation of polymers with small photon energy losses while maintaining high power conversion efficiencies, addressing a long-standing challenge in organic photovoltaics.
Recent developments in π-conjugated polymer synthesis utilizing brominated terephthalate derivatives have shown promising results in creating polymers with balanced charge transport properties. The incorporation of these compounds into polymer backbones results in materials with improved hole and electron mobilities, which are essential for efficient charge collection in photovoltaic devices.
Diethyl 2,5-Dibromoterephthalate plays a pivotal role in the synthesis of ladder-type polyaromatic architectures specifically designed for blue-light emission applications. The compound serves as a crucial building block in the construction of ladder-type pentaphenylenes and related polymers that exhibit efficient blue emission with very small Stokes shifts.
The ladder-type architecture derived from this compound provides several advantages for blue-light emitting applications. The rigid, planar structure of the resulting polymers enhances light absorption and facilitates π-electron delocalization, leading to improved charge transport properties and enhanced luminescence efficiency. Research has demonstrated that ladder-type polymers synthesized using brominated terephthalate precursors can achieve pure blue emission wavelengths ranging from 417 to 465 nanometers.
The synthesis of these ladder-type structures typically involves Suzuki coupling reactions where Diethyl 2,5-Dibromoterephthalate serves as a key intermediate. The compound undergoes coupling with fluorene boronates to produce pentaphenylene diesters, which are subsequently converted to ladder-type structures through controlled cyclization reactions. The resulting polymers exhibit high molecular weights and excellent thermal stability, making them suitable for practical applications in organic light-emitting devices.
Recent advances in ladder-type polymer synthesis have demonstrated the ability to create materials with exceptional thermal stability and mechanical properties. These polymers show decomposition temperatures exceeding 350°C and maintain their structural integrity under various operating conditions. The blue-light emitting properties of these materials have been successfully utilized in organic light-emitting diodes, where they demonstrate stable pure-blue emission with high color purity.
The development of conjugated ladder polymers incorporating Diethyl 2,5-Dibromoterephthalate has also enabled the creation of materials with unique geometrical properties. These polymers can be designed with extended π-conjugated backbones that are positioned perpendicular to the polymer chain, offering remarkable platforms for semiconducting material development.
The application of Diethyl 2,5-Dibromoterephthalate in charge transport modulation represents a sophisticated approach to controlling electronic properties through steric engineering. The compound's molecular structure allows for precise manipulation of intermolecular interactions and charge transport pathways, which is crucial for optimizing the performance of organic electronic devices.
Steric engineering using brominated terephthalate derivatives enables the modulation of molecular planarity and packing arrangements, which directly influence charge transport properties. Research has shown that the introduction of bulky substituents can enhance molecular planarity in non-fused ring systems, leading to significant improvements in optical absorption and charge transport characteristics. The power conversion efficiency of organic photovoltaic devices utilizing these sterically engineered materials has been demonstrated to exceed 11%, representing a substantial improvement over conventional designs.
The steric effects introduced by the bromine substituents in Diethyl 2,5-Dibromoterephthalate influence the electronic coupling between molecular units, enabling the transition between through-bond and through-space charge transport mechanisms. This tunability is essential for optimizing charge mobility in organic semiconductors, where the balance between inter- and intramolecular charge transport pathways determines overall device performance.
Recent studies have demonstrated that steric hindrance can be strategically utilized to control the crystallization behavior and morphology of organic semiconductor films. The incorporation of sterically hindered compounds like Diethyl 2,5-Dibromoterephthalate in polymer synthesis leads to materials with improved film-forming properties and enhanced charge carrier mobility. The resulting materials exhibit electron and hole mobilities reaching values of 10⁻⁴ cm²/V·s at high electric fields, which are competitive with conventional organic semiconductors.
The charge transport properties of materials incorporating Diethyl 2,5-Dibromoterephthalate can be further optimized through molecular design considerations. The compound's ability to participate in intramolecular charge transfer interactions enables the development of materials with balanced bipolar charge transport characteristics, which are essential for applications in organic light-emitting diodes and organic photovoltaic devices.
The steric engineering approach using brominated terephthalate derivatives also enables the development of materials with improved stability and reduced charge carrier trapping. By controlling the molecular packing and intermolecular interactions, researchers have been able to create materials with enhanced resistance to environmental degradation and improved long-term stability.
The research into charge transport modulation through steric engineering continues to evolve, with recent work focusing on the development of materials with spatially separated highest occupied molecular orbital and lowest unoccupied molecular orbital distributions. This approach enables the creation of organic semiconductors with improved charge transport properties and reduced susceptibility to charge trapping effects.
The synthesis of Diethyl 2,5-Dibromoterephthalate involves several established methodologies, each offering distinct advantages for specific applications. The most common synthetic route involves the direct esterification of 2,5-dibromoterephthalic acid with ethanol under acidic conditions, achieving yields of 85-95%. Alternative approaches include bromination-esterification sequences starting from terephthalic acid, which involves treatment with bromine in oleum followed by esterification, yielding 70-85% of the desired product.
Palladium-catalyzed synthetic routes have also been developed for specialized applications, particularly when the compound is intended for use in polymer synthesis. These methods typically employ palladium catalysts such as Pd(PPh₃)₂Cl₂ under controlled conditions to achieve yields of 70-90%. The choice of synthetic method depends on the intended application and the required purity specifications.